molecular formula C14H18N2O5 B5749839 Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate

Cat. No.: B5749839
M. Wt: 294.30 g/mol
InChI Key: QLTVHJFSFIEUCJ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a carbamoyl group, and an ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate typically involves a multi-step process:

    Nitration: The nitration of methyl benzoate to form methyl 3-nitrobenzoate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Reduction: Methyl 3-amino-5-(pentan-3-ylcarbamoyl)benzoate.

    Hydrolysis: 3-nitro-5-(pentan-3-ylcarbamoyl)benzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate would depend on its specific application. For instance, if it is being studied for its antimicrobial properties, the nitro group could play a role in generating reactive nitrogen species that can damage microbial cells. The carbamoyl group may interact with specific enzymes or receptors, altering their function and leading to the desired biological effect .

Properties

IUPAC Name

methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-11(5-2)15-13(17)9-6-10(14(18)21-3)8-12(7-9)16(19)20/h6-8,11H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVHJFSFIEUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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